4-(叔丁基)-3-碘苯甲酸

描述

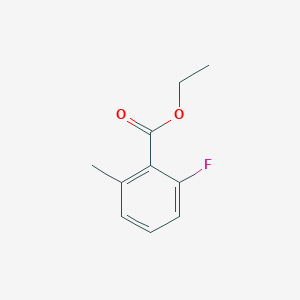

4-(tert-Butyl)-3-iodobenzoic acid is a chemical compound that is not directly mentioned in the provided papers. However, its structure can be inferred from related compounds discussed in the research. It is an aromatic carboxylic acid derivative with a tert-butyl group and an iodine substituent. The tert-butyl group is known to be a bulky, electron-donating group that can influence the reactivity and physical properties of the molecule . The presence of the iodine atom suggests potential use in various organic synthesis reactions due to its reactivity as a leaving group or through halogen bonding interactions .

Synthesis Analysis

The synthesis of closely related compounds provides insight into potential methods for synthesizing 4-(tert-Butyl)-3-iodobenzoic acid. For instance, 4-tert-butyl-iodobenzene, a compound with a similar structure, was prepared from tert-butylbenzene or 4-tert-butylbenzoic acid with yields of 42.1% and 29.4%, respectively . The tert-butylbenzene-based method was found to be more efficient, suggesting a possible route for the synthesis of 4-(tert-Butyl)-3-iodobenzoic acid starting from tert-butylbenzene followed by functionalization to introduce the carboxylic acid group.

Molecular Structure Analysis

The molecular structure of 4-(tert-Butyl)-3-iodobenzoic acid can be predicted to exhibit some degree of steric hindrance due to the bulky tert-butyl group. This steric effect can influence the molecule's reactivity and crystal packing. For example, the structure of 3,4-di-t-butylbenzoic acid was determined by X-ray diffraction, showing out-of-plane distortion of the benzene ring and in-plane bond stretching to relieve strain . Similar structural characteristics may be expected for 4-(tert-Butyl)-3-iodobenzoic acid.

Chemical Reactions Analysis

The reactivity of 4-(tert-Butyl)-3-iodobenzoic acid can be inferred from reactions involving similar compounds. The iodine substituent can participate in electrophilic aromatic substitution reactions or be used in cross-coupling reactions due to its ability to act as a good leaving group . The carboxylic acid functionality allows for further derivatization, such as esterification or amidation. The tert-butyl group can influence the reactivity by providing steric hindrance, which may affect the orientation and rate of reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(tert-Butyl)-3-iodobenzoic acid can be deduced from related compounds. For example, the physicochemical properties of 4-tert-butylbenzoic acid derivatives have been studied, including solubility, acid-base properties, and hydrolytic stability . The presence of the tert-butyl group generally increases hydrophobicity and may enhance solubility in nonpolar solvents. The iodine atom may also affect the compound's density and melting point. The carboxylic acid group contributes to the compound's acidity and its ability to form hydrogen bonds, which can influence its solubility in polar solvents and its behavior in different pH environments .

科学研究应用

1. 合成化学

4-(叔丁基)-3-碘苯甲酸用于各种合成工艺中。例如,它是 4-叔丁基碘苯的制备中的前体,后者可以由叔丁基苯或 4-叔丁基苯甲酸合成,前一种方法更有效 (杨玉萍,2005)。它还参与了从二氧化碳和 3,5-二叔丁基-4-苯酚开始的循环过程,通过铋基化学合成 3,5-二叔丁基-4-羟基苯甲酸 (道格拉斯·R·金德拉和 W·埃文斯,2014)。

2. 化学分析和性质

对类似化合物(如 2-叔丁基苯甲酸)的空间效应和结构的研究,提供了对 4-(叔丁基)-3-碘苯甲酸等化合物中酸度和能量相互作用的见解 (S. Böhm & O. Exner, 2001)。

3. 药用应用

4-(叔丁基)-3-碘苯甲酸在开发新药化合物中发挥着作用。例如,它的衍生物已被用于合成新的生物活性化合物,如带有 2,6-二叔丁基苯酚部分的 1,2,4-恶二唑天然产物类似物,显示出潜在的抗氧化活性 (R. M. Shakir, A. Ariffin & M. Abdulla, 2014)。

4. 超分子化学

在超分子化学中,4-(叔丁基)-3-碘苯甲酸衍生物已被用于分子阵列的自组装中,展示了重要的结构性质和相互作用 (R. Armstrong 等人,2002)。

5. 材料科学

这种化合物的变体,如叔丁基异苯二甲酸,在材料科学中得到探索,特别是在研究聚苯并咪唑作为质子交换和气体分离膜材料的潜力方面 (S. C. Kumbharkar 等人,2009)。

安全和危害

作用机制

Target of Action

Similar compounds often interact with proteins or enzymes in the body, altering their function .

Mode of Action

Without specific information on “4-(tert-Butyl)-3-iodobenzoic acid”, it’s difficult to say exactly how it interacts with its targets. Many similar compounds work by binding to a specific site on a protein or enzyme, which can either inhibit or enhance the function of the target .

Biochemical Pathways

Similar compounds can affect a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

Similar compounds are often absorbed through the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine .

Result of Action

Without specific information, it’s difficult to say exactly what the molecular and cellular effects of “4-(tert-Butyl)-3-iodobenzoic acid” are. The effects would depend on the specific targets and pathways affected by the compound .

Action Environment

The action, efficacy, and stability of “4-(tert-Butyl)-3-iodobenzoic acid” could be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds .

属性

IUPAC Name |

4-tert-butyl-3-iodobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO2/c1-11(2,3)8-5-4-7(10(13)14)6-9(8)12/h4-6H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKQXGGKRIINFTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

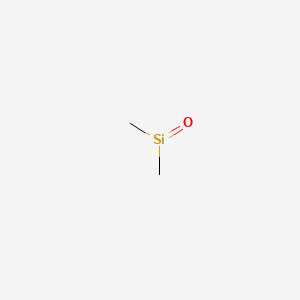

CC(C)(C)C1=C(C=C(C=C1)C(=O)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660772 | |

| Record name | 4-tert-Butyl-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91131-72-5 | |

| Record name | 4-tert-Butyl-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Phenol, 4-[2,2':6',2''-terpyridin]-4'-yl-](/img/structure/B3030395.png)

![2-(Methylthio)pyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B3030413.png)